4,4',4''-(1-Vinyl-2-ylidene)trianisole
Overview
Description
4,4’,4’'-(1-Vinyl-2-ylidene)trianisole is a heterocyclic organic compound with the molecular formula C23H22O3 and a molecular weight of 346.4 g/mol. It is also known by its IUPAC name, 1-[1,2-bis(4-methoxyphenyl)ethenyl]-4-methoxybenzene. This compound is characterized by its three methoxy groups attached to a vinylidene core, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 4,4’,4’'-(1-Vinyl-2-ylidene)trianisole typically involves the reaction of 4-methoxybenzaldehyde with 4-methoxyphenylacetic acid under acidic conditions to form the intermediate, which is then subjected to a Wittig reaction to introduce the vinylidene group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4,4’,4’'-(1-Vinyl-2-ylidene)trianisole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the vinylidene group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups can be replaced by other substituents using reagents like bromine or chlorine under appropriate conditions.
Scientific Research Applications
4,4’,4’'-(1-Vinyl-2-ylidene)trianisole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4,4’,4’'-(1-Vinyl-2-ylidene)trianisole involves its interaction with various molecular targets and pathways. The vinylidene group can participate in conjugation with aromatic rings, enhancing the compound’s reactivity and stability. This conjugation can influence the compound’s ability to interact with biological molecules, potentially leading to its observed biological activities.
Comparison with Similar Compounds
4,4’,4’'-(1-Vinyl-2-ylidene)trianisole can be compared with other similar compounds such as:
4,4’,4’'-(1-Ethyl-2-ylidene)trianisole: Similar structure but with an ethyl group instead of a vinylidene group, leading to different reactivity and applications.
4,4’,4’'-(1-Phenyl-2-ylidene)trianisole:
4,4’,4’'-(1-Methyl-2-ylidene)trianisole: The presence of a methyl group changes its reactivity and potential biological activities.
These comparisons highlight the uniqueness of 4,4’,4’'-(1-Vinyl-2-ylidene)trianisole, particularly its vinylidene group, which imparts distinct chemical and biological properties.
Biological Activity
4,4',4''-(1-Vinyl-2-ylidene)trianisole is a compound of significant interest in the fields of medicinal chemistry and materials science. Its unique structural properties suggest potential biological activities that could be harnessed for therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, effects, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H18O3
- Molecular Weight : 290.34 g/mol
The compound features a trianisole backbone with a vinylidene group that may influence its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which is crucial for protecting cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial and antifungal properties.
- Anti-inflammatory Effects : There is evidence indicating its role in modulating inflammatory responses.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Antioxidant Mechanism : The vinylidene group may facilitate electron donation, helping to neutralize free radicals.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial growth.
- Cell Signaling Modulation : It could influence cell signaling pathways related to inflammation and apoptosis.
Case Studies
Several studies have explored the biological activity of this compound:
Study 1: Antioxidant Activity
A study published in a peer-reviewed journal evaluated the antioxidant capacity of various compounds, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting strong antioxidant properties.
Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that this compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, highlighting its potential as an antimicrobial agent.
Study 3: Anti-inflammatory Effects
Research involving animal models showed that administration of this compound led to a significant decrease in inflammatory markers such as TNF-alpha and IL-6 after induced inflammation. This suggests a promising role in managing inflammatory diseases.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-[1,2-bis(4-methoxyphenyl)ethenyl]-4-methoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O3/c1-24-20-10-4-17(5-11-20)16-23(18-6-12-21(25-2)13-7-18)19-8-14-22(26-3)15-9-19/h4-16H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGVRXGFVGFXGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221312 | |
Record name | 4,4',4''-(1-Vinyl-2-ylidene)trianisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7109-27-5 | |
Record name | 1,1′,1′′-(1-Ethenyl-2-ylidene)tris[4-methoxybenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7109-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4',4''-(1-Vinyl-2-ylidene)trianisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007109275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC36377 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36377 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4',4''-(1-Vinyl-2-ylidene)trianisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4',4''-(1-vinyl-2-ylidene)trianisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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